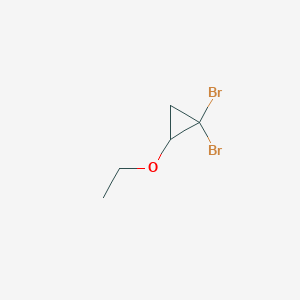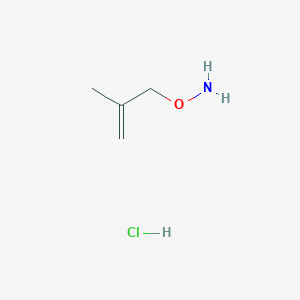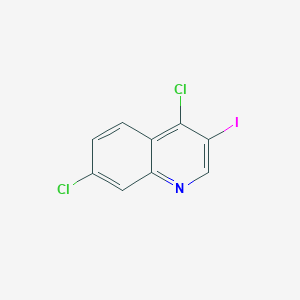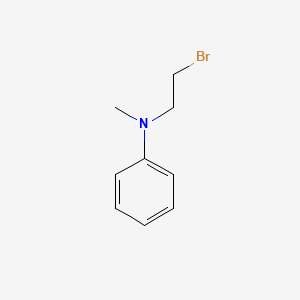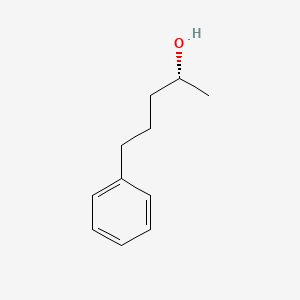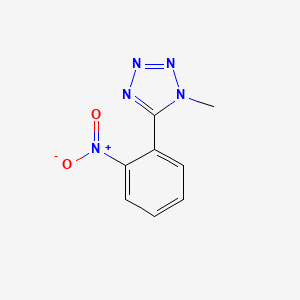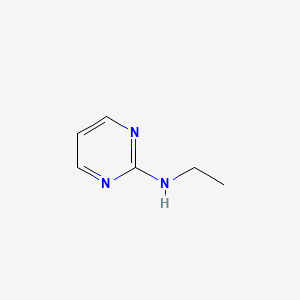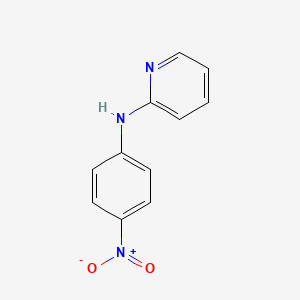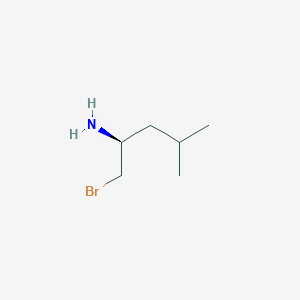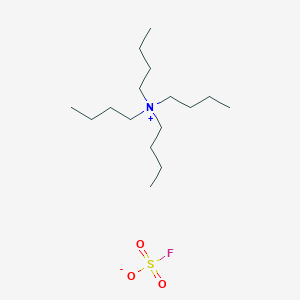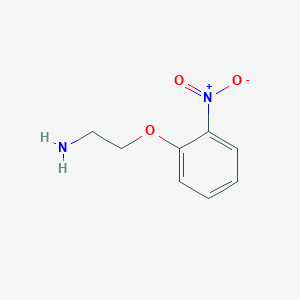
3-(4-(三氟甲基)-1H-咪唑-2-基)吡啶
描述
3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is a compound that features both a trifluoromethyl group and an imidazole ring attached to a pyridine ring. This unique structure imparts significant chemical stability and reactivity, making it a valuable compound in various scientific fields, including pharmaceuticals, agrochemicals, and materials science.
科学研究应用
3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties
作用机制
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
It’s known that trifluoromethylpyridines can interact with their targets in a way that combines the unique characteristics of the fluorine atom and the pyridine moiety . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Trifluoromethylpyridines are known to have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety in the molecule could potentially influence its pharmacokinetic properties .
Result of Action
Compounds containing the trifluoromethylpyridine moiety are known to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine. It’s known that the compound should be handled in a well-ventilated area to avoid inhalation .
生化分析
Biochemical Properties
3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions .
Cellular Effects
The effects of 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By modulating the activity of key enzymes, this compound can alter the phosphorylation states of various proteins, thereby affecting signal transduction pathways. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s binding affinity to hydrophobic pockets within proteins, leading to enzyme inhibition or activation. This compound can also induce conformational changes in target proteins, thereby altering their functional states. Furthermore, it has been shown to influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetic properties .
Transport and Distribution
The transport and distribution of 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine within cells and tissues are facilitated by its lipophilic nature. The compound can readily cross cell membranes and accumulate in various cellular compartments. It interacts with transporters and binding proteins, which aid in its distribution throughout the body. These interactions are crucial for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable pyridine precursor, followed by the formation of the imidazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as metal-catalyzed cross-coupling reactions and photoredox catalysis. These methods ensure high yields and purity, which are crucial for large-scale applications .
化学反应分析
Types of Reactions
3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group and imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridines and imidazoles, which can be further utilized in different applications .
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
Uniqueness
3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine stands out due to the presence of both the trifluoromethyl group and the imidazole ring, which confer unique chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for diverse applications .
属性
IUPAC Name |
3-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-2-1-3-13-4-6/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIXIBWASJDSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496711 | |
| Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-84-7 | |
| Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


